molecular formula C19H23N3O4S2 B2803723 N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851781-17-4

N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2803723
CAS RN: 851781-17-4
M. Wt: 421.53
InChI Key: RLIWVOSNTAIPRU-UHFFFAOYSA-N
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Description

N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Supramolecular Assembly A series of nimesulidetriazole derivatives, closely related to the target compound, have been synthesized and structurally analyzed using X-ray powder diffraction, highlighting the impact of substitution on their supramolecular assembly. The nature of intermolecular interactions was investigated through Hirshfeld surfaces and 2D fingerprint plots, revealing the formation of cyclic rings and multi-dimensional frameworks through hydrogen bonds and π-interactions (Dey et al., 2015).

Interaction Studies Research on methyl acetate's interactions with aqueous solutions of quinoxaline derivatives, which share structural similarities with the target molecule, has been conducted. This study aimed to understand the effects of temperature and concentration on such interactions, employing volumetric and acoustic properties (Raphael, Bahadur, & Ebenso, 2015).

Adsorption and Corrosion Inhibition Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been examined for their adsorption characteristics and corrosion inhibition on mild steel in acidic conditions. The findings indicate that these compounds act as mixed-type inhibitors, forming protective films and complexes with the metal surface, validated through electrochemical and surface analysis methods (Olasunkanmi et al., 2016).

Synthesis and Biological Evaluation The synthesis of benzopyran analogues incorporating methylsulfonylaminophenyl groups has been explored for their potential antiarrhythmic and antioxidant activities. These compounds, by merging features of vitamin E with class III antiarrhythmic drug pharmacophores, have shown promise in preclinical evaluations on isolated rat heart preparations (Koufaki et al., 2006).

Cyclooxygenase-2 (COX-2) Inhibition Studies on 1,5-diarylpyrazole derivatives have investigated the impact of the methanesulfonamide group on COX-2 inhibitory activity. Placement of this group at specific positions significantly enhances the selectivity and potency of COX-2 inhibition, demonstrating the critical role of structural features in the design of anti-inflammatory agents (Singh et al., 2004).

properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(17-8-6-5-7-14(17)2)13-18(20-22)15-9-11-16(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIWVOSNTAIPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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